methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethylidene group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the hydroxymethylidene group. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation and crystallization are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly employed.
Major Products
Oxidation: Formation of methyl (3Z)-3-(carboxymethylidene)-4-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl (3Z)-3-(hydroxymethylidene)-4-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate: Similar in structure but with different substituents.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Carboxylate esters: Compounds with similar ester functional groups but different ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12O4 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl (3Z)-3-(hydroxymethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h5-6,10H,2-4H2,1H3/b7-5- |
InChI Key |
LIYZPUZGGHODAD-ALCCZGGFSA-N |
Isomeric SMILES |
COC(=O)C1CCC(=O)/C(=C\O)/C1 |
Canonical SMILES |
COC(=O)C1CCC(=O)C(=CO)C1 |
Origin of Product |
United States |
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